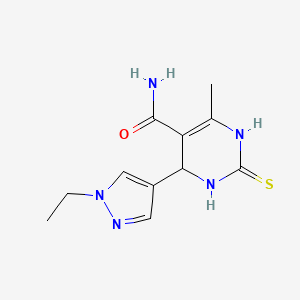![molecular formula C17H14FN5OS B10940451 2-(4-fluorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10940451.png)
2-(4-fluorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound featuring a unique combination of fluorophenyl, trimethylthieno, triazolo, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as a CDK2 inhibitor .
Preparation Methods
The synthesis of 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves multiple steps, starting with the preparation of the core thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This is typically achieved through a series of cyclization reactions involving appropriate precursors such as substituted thiophenes and triazoles . The reaction conditions often include the use of catalysts like ZnCl2 and solvents such as DMF or DMSO. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques like continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of cyclin A2/CDK2 complex formation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar compounds to 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE include other triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and therapeutic potentials . The uniqueness of 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C17H14FN5OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C17H14FN5OS/c1-9-12-15-20-14(10-4-6-11(18)7-5-10)21-23(15)8-19-16(12)25-13(9)17(24)22(2)3/h4-8H,1-3H3 |
InChI Key |
RSHAYLMQJRZSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-7-(trifluoromethyl)-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10940369.png)
![4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one](/img/structure/B10940375.png)

![6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940389.png)
![N-(2,3-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940395.png)
![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940402.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940422.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10940427.png)
![N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10940429.png)
![3,6-dimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940436.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10940442.png)
![2-({5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10940448.png)
![2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10940466.png)
![N-(2,5-dimethylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10940470.png)
